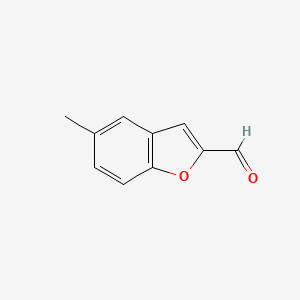

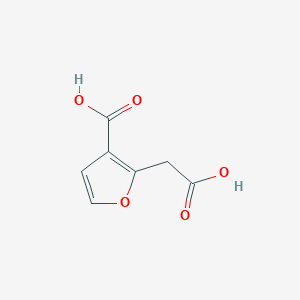

5-Methylbenzofuran-2-carbaldehyde

Übersicht

Beschreibung

5-Methylbenzofuran-2-carbaldehyde is a compound that is structurally related to various benzofuran derivatives, which are of interest due to their presence in natural products and their potential applications in organic synthesis. While the provided papers do not directly discuss 5-Methylbenzofuran-2-carbaldehyde, they do provide insights into the synthesis, molecular structure, and chemical reactions of related benzofuran compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde precursor . Another approach to synthesizing fully substituted furans, which are structurally related to benzofurans, is through a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility and creativity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as NMR spectroscopy. For example, the NMR spectra of various benzofuran compounds, including their isopropyl derivatives, have been compared to understand their structural characteristics . Theoretical studies, such as those using Gaussian 03 software, can also provide insights into the molecular structure and stability of related compounds, such as the conversion of 5-hydroxymethylfuran-2-carbaldehyde to its derivatives .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The photochemical reaction of a stable isobenzofuran derivative, for example, resulted in the formation of a cyclopropene carbaldehyde rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is important for researchers to consider when designing synthetic pathways or predicting reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of 5-Methylbenzofuran-2-carbaldehyde, they do suggest that properties such as stability, reactivity, and the potential for various transformations are significant for related compounds. For example, the stability of an isobenzofuran derivative was demonstrated through its ability to undergo photolysis without forming an unstable Dewar isobenzofuran . Theoretical studies can predict the energetics of transformations, which are crucial for understanding the physical and chemical behavior of these molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWQBYGLWXSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzofuran-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)